Cas no 180741-40-6 (3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol)

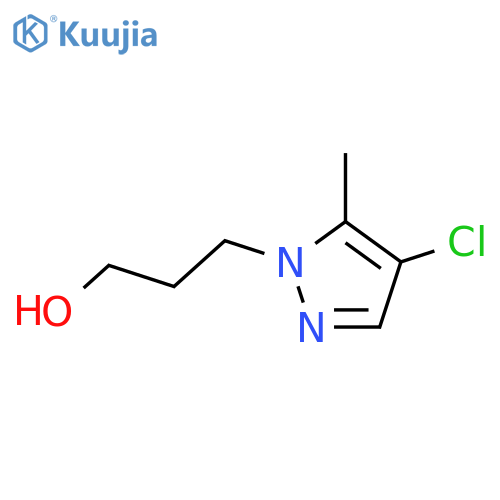

180741-40-6 structure

商品名:3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol

CAS番号:180741-40-6

MF:C7H11ClN2O

メガワット:174.628040552139

MDL:MFCD06804858

CID:3059824

PubChem ID:19621839

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol

- STK350062

- FHA74140

- BBL040244

- EN300-230182

- MFCD06804858

- 180741-40-6

- AKOS000312116

- CS-0279772

- 3-(4-chloro-5-methylpyrazol-1-yl)propan-1-ol

-

- MDL: MFCD06804858

- インチ: InChI=1S/C7H11ClN2O/c1-6-7(8)5-9-10(6)3-2-4-11/h5,11H,2-4H2,1H3

- InChIKey: GZAPLCBSGXXEOD-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=NN1CCCO)Cl

計算された属性

- せいみつぶんしりょう: 174.0559907Da

- どういたいしつりょう: 174.0559907Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB499721-100 mg |

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |

180741-40-6 | 100MG |

€231.60 | 2022-03-24 | ||

| Enamine | EN300-230182-1.0g |

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |

180741-40-6 | 85% | 1.0g |

$482.0 | 2024-06-20 | |

| Enamine | EN300-230182-5.0g |

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |

180741-40-6 | 85% | 5.0g |

$1279.0 | 2024-06-20 | |

| abcr | AB499721-500 mg |

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |

180741-40-6 | 500MG |

€409.30 | 2022-03-24 | ||

| Enamine | EN300-230182-0.5g |

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |

180741-40-6 | 85% | 0.5g |

$376.0 | 2024-06-20 | |

| Enamine | EN300-230182-10g |

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |

180741-40-6 | 85% | 10g |

$2274.0 | 2023-09-15 | |

| abcr | AB499721-1g |

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol; . |

180741-40-6 | 1g |

€758.50 | 2024-08-02 | ||

| abcr | AB499721-250mg |

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol; . |

180741-40-6 | 250mg |

€410.50 | 2024-08-02 | ||

| Ambeed | A1073848-5g |

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |

180741-40-6 | 95% | 5g |

$1114.0 | 2024-07-28 | |

| A2B Chem LLC | AJ05504-500mg |

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol |

180741-40-6 | 85% | 500mg |

$643.00 | 2024-04-20 |

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

180741-40-6 (3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:180741-40-6)3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0